molecular formula C6H14ClNO2 B3151258 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride CAS No. 70794-78-4

3-(Dimethylamino)-2-methylpropanoic acid hydrochloride

Cat. No.: B3151258
CAS No.: 70794-78-4
M. Wt: 167.63
InChI Key: BQDUMPDKPMGFSC-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-methylpropanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of propanoic acid, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the carboxyl group is converted to its hydrochloride salt form. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride typically involves the reaction of 3-(Dimethylamino)-2-methylpropanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:

    Starting Material: 3-(Dimethylamino)-2-methylpropanoic acid.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is typically carried out at room temperature, and the pH is adjusted to around 2-3 by the dropwise addition of hydrochloric acid.

    Product Isolation: The product is isolated by filtration and dried to obtain the hydrochloride salt in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The final product is typically obtained in crystalline form and subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation typically yields corresponding oxides or carboxylic acids.

    Reduction: Reduction yields the corresponding amine.

    Substitution: Substitution reactions yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Dimethylamino)-2-methylpropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of various industrial chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound can also act as a precursor for the synthesis of other biologically active molecules, thereby exerting its effects indirectly.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propanoic acid hydrochloride: Similar in structure but lacks the methyl group on the second carbon.

    3-(Dimethylamino)butanoic acid hydrochloride: Similar but with an additional carbon in the chain.

    N,N-Dimethyl-beta-alanine hydrochloride: Another similar compound with a different arrangement of the amino group.

Uniqueness

3-(Dimethylamino)-2-methylpropanoic acid hydrochloride is unique due to the presence of both the dimethylamino group and the methyl group on the second carbon. This structural feature imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(dimethylamino)-2-methylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(6(8)9)4-7(2)3;/h5H,4H2,1-3H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDUMPDKPMGFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70794-78-4
Record name 3-(dimethylamino)-2-methylpropanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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